N1-Propyl vs. N1-Unsubstituted: Increased Lipophilicity and Eliminated Hydrogen-Bond Donor Capacity
Relative to the unsubstituted parent compound 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole (CAS 3156-18-1), the N1-propyl derivative possesses zero hydrogen-bond donors (HBD = 0) versus one HBD in the parent [1]. The parent compound's imidazole NH contributes one hydrogen-bond donor, which can limit membrane permeability and oral bioavailability. The N1-propyl substitution eliminates this donor, increasing computed lipophilicity by approximately 1.2–1.5 logP units relative to the parent (estimated XLogP3: parent ≈ 3.9 [1]; N1-propyl analog estimated ≈ 5.1–5.4 by fragment-based calculation). This difference is critical for CNS penetration potential and passive membrane permeability in cell-based assays.
| Evidence Dimension | Hydrogen-Bond Donor Count and Estimated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 0; Estimated XLogP3 ≈ 5.1–5.4 (fragment-based) |
| Comparator Or Baseline | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole (CAS 3156-18-1): HBD = 1; XLogP3 = 3.9 [1] |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 ≈ +1.2 to +1.5 |
| Conditions | Computed physicochemical properties; PubChem database (parent compound). Target compound XLogP3 estimated by fragment addition method. |
Why This Matters
The absence of a hydrogen-bond donor in the N1-propyl derivative fundamentally alters its permeability and distribution profile compared to the unsubstituted parent, making it more suitable for applications requiring passive membrane transit, such as intracellular target engagement or CNS exposure studies.
- [1] PubChem. 2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole (CID 393988). XLogP3 = 3.9; HBD Count = 1. National Center for Biotechnology Information. View Source
